molecular formula C15H19F3N2 B12549385 4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile CAS No. 821777-46-2

4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile

Cat. No.: B12549385
CAS No.: 821777-46-2
M. Wt: 284.32 g/mol
InChI Key: DVDSRFSJIYPTJD-UHFFFAOYSA-N
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Description

4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials science due to its influence on the biological activity and stability of molecules .

Preparation Methods

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Scientific Research Applications

4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability. This allows the compound to interact more effectively with its targets, leading to desired biological effects .

Comparison with Similar Compounds

4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

821777-46-2

Molecular Formula

C15H19F3N2

Molecular Weight

284.32 g/mol

IUPAC Name

4-[tert-butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C15H19F3N2/c1-5-8-20(14(2,3)4)12-7-6-11(10-19)13(9-12)15(16,17)18/h6-7,9H,5,8H2,1-4H3

InChI Key

DVDSRFSJIYPTJD-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC(=C(C=C1)C#N)C(F)(F)F)C(C)(C)C

Origin of Product

United States

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